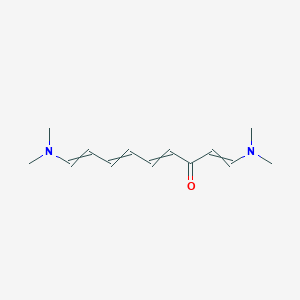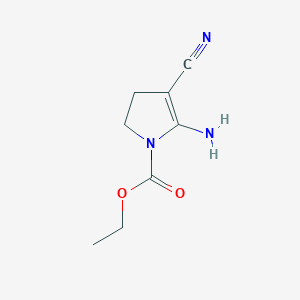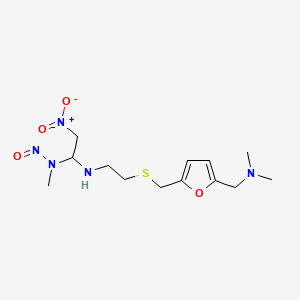![molecular formula C19H25N5 B14407842 N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-73-8](/img/structure/B14407842.png)
N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a nitrogen-containing heterocyclic compound This compound features a pyrazolo[3,4-b]pyrazine core, which is known for its diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
The synthesis of N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Análisis De Reacciones Químicas
N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or 2-ethylhexyl groups can be replaced by other substituents under appropriate conditions.
Cyclization: Further cyclization reactions can be performed to create more complex heterocyclic structures
Aplicaciones Científicas De Investigación
N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mecanismo De Acción
The mechanism of action of N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit kinase enzymes, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be compared with other pyrazolo[3,4-b]pyrazine derivatives, such as:
1-Phenyl-1H-pyrazolo[3,4-b]pyrazine: Lacks the 2-ethylhexyl group, which may affect its solubility and biological activity.
N-(2-Ethylhexyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine: Lacks the phenyl group, which may influence its binding affinity to molecular targets.
1-Phenyl-1H-pyrazolo[3,4-b]pyridine: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical and biological properties
This compound stands out due to its unique combination of substituents, which can enhance its solubility, stability, and biological activity.
Propiedades
Número CAS |
87594-73-8 |
|---|---|
Fórmula molecular |
C19H25N5 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-(2-ethylhexyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine |
InChI |
InChI=1S/C19H25N5/c1-3-5-9-15(4-2)12-20-18-14-21-19-17(23-18)13-22-24(19)16-10-7-6-8-11-16/h6-8,10-11,13-15H,3-5,9,12H2,1-2H3,(H,20,23) |
Clave InChI |
SZXALLHCMOJIIB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Bis[4-(methoxycarbonyl)phenyl]mercury](/img/structure/B14407811.png)





